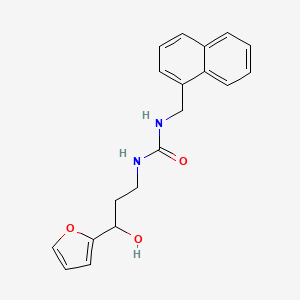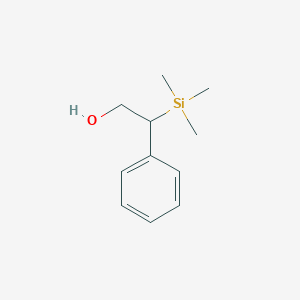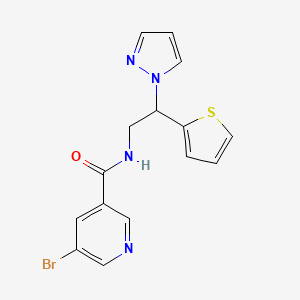
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the nicotinamide family and has been synthesized for various applications in the field of biochemistry and molecular biology.
Scientific Research Applications
Anti-Tumor Applications
Research indicates that compounds incorporating pyrazole and thiophene moieties, similar in structure to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide, have been synthesized and evaluated for their anti-tumor activities. For instance, a study by Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising activities against hepatocellular carcinoma cell lines with significant IC50 values, indicating their potential as anti-tumor agents Gomha, Edrees, & Altalbawy, 2016.
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. One particular compound demonstrated a significant reduction in immobility time in animal models, suggesting potential therapeutic use as antidepressant medications Mathew, Suresh, & Anbazhagan, 2014.
Insecticidal and Fungicidal Activities
Compounds with pyrazole and thiophene structures have also been synthesized for their potential insecticidal and fungicidal activities. Qi et al. (2014) reported the synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, showing good insecticidal activities against the diamondback moth, indicating their potential use in agricultural pest control Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014.
Antimicrobial Activity
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were designed, synthesized, and evaluated for their antimicrobial activity against a range of bacteria and fungi. Some compounds showed nearly as active as standard antibiotics, suggesting their utility as new antimicrobial agents Radwan, Ghorab, Alsaid, & Alanazi, 2014.
properties
IUPAC Name |
5-bromo-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c16-12-7-11(8-17-9-12)15(21)18-10-13(14-3-1-6-22-14)20-5-2-4-19-20/h1-9,13H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOPZABNBDIVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)
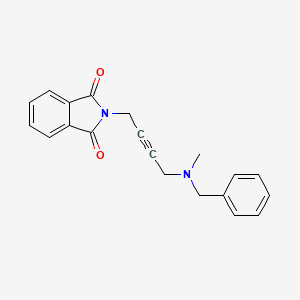
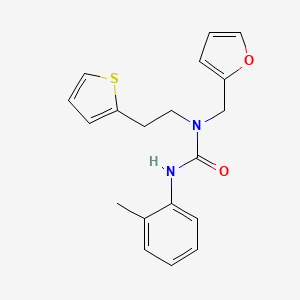


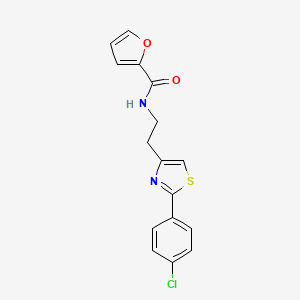
![(3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B2638036.png)
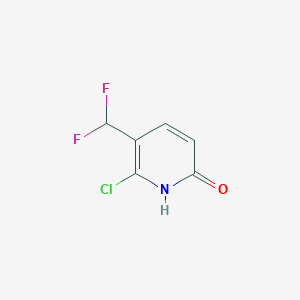
![N-[4-[3-(1-Methylpyrazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2638038.png)


![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2638044.png)
